![molecular formula C17H19N3OS B7461047 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B7461047.png)
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been shown to increase dopamine levels in the brain, which can improve motor function in Parkinson's disease patients. In ADHD, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been shown to improve attention and reduce hyperactivity in animal models. In drug addiction, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
Mechanism of Action
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in reward, motivation, and motor function. By blocking the reuptake of dopamine, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 increases the concentration of dopamine in the brain, which can lead to improved motor function, attention, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been shown to have a number of biochemical and physiological effects, including increased dopamine levels in the brain, improved motor function in Parkinson's disease patients, improved attention in ADHD patients, and reduced drug-seeking behavior in animal models of drug addiction. However, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has also been shown to have some negative side effects, including increased heart rate and blood pressure, which can limit its use in some patients.
Advantages and Limitations for Lab Experiments
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has several advantages for lab experiments, including its potency and selectivity for dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 also has some limitations, including its potential for negative side effects, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909, including further studies on its potential therapeutic applications in Parkinson's disease, ADHD, and drug addiction. Additionally, researchers may explore ways to improve the selectivity and potency of 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909, as well as develop new compounds that target other neurotransmitters involved in neurological disorders. Finally, researchers may investigate the potential for 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 to be used in combination with other drugs to improve its efficacy and reduce its negative side effects.
Synthesis Methods
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 can be synthesized using a multi-step process that involves the reaction of 3-hydroxybenzaldehyde with phenylhydrazine to form 3-hydroxyphenylhydrazine. This intermediate is then reacted with 1-bromo-4-chlorobutane to form 3-(4-chlorobutyl)-3-hydroxyphenylhydrazine. The final step involves the reaction of this intermediate with thioacetamide to form 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909.
properties
IUPAC Name |
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16-8-4-7-15(13-16)19-9-11-20(12-10-19)17(22)18-14-5-2-1-3-6-14/h1-8,13,21H,9-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFHUWCOJWSTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.